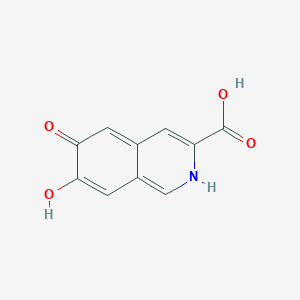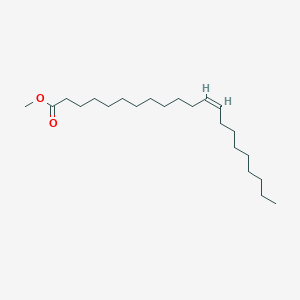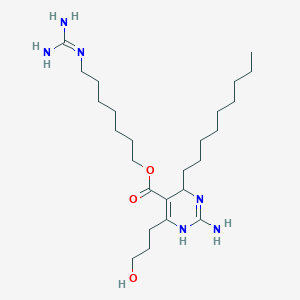
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl, commonly known as TFPB, is a chemical compound that is widely used in scientific research. This compound is a type of synthetic cannabinoid that is structurally similar to THC, the active ingredient in marijuana. TFPB has gained popularity in recent years due to its potential therapeutic applications and its ability to bind with the CB1 and CB2 receptors in the brain.
作用机制
TFPB acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors play a crucial role in regulating various physiological processes, including pain, appetite, mood, and inflammation. TFPB binds to these receptors and activates them, leading to a range of physiological effects.
生化和生理效应
TFPB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. TFPB has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury. Additionally, TFPB has been shown to have anti-anxiety and antidepressant effects.
实验室实验的优点和局限性
One of the main advantages of using TFPB in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. Additionally, TFPB has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using TFPB is that it is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids.
未来方向
There are many potential future directions for research on TFPB. One area of interest is the development of TFPB-based drugs for the treatment of various neurological disorders. Another area of interest is the study of the effects of TFPB on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of TFPB and its potential side effects.
合成方法
The synthesis of TFPB involves several steps, including the preparation of starting materials, the formation of the biphenyl core, and the introduction of the cyclohexyl and trifluoromethyl groups. The process is complex and requires a high level of expertise in organic chemistry. The most common method of synthesis involves the use of palladium-catalyzed cross-coupling reactions.
科学研究应用
TFPB has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. TFPB has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
属性
CAS 编号 |
144675-91-2 |
|---|---|
产品名称 |
3',4',5'-Trifluoro-4-(4-propylcyclohexyl)-2,3,4,5-tetrahydro-1,1'-biphenyl |
分子式 |
C21H27F3 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C21H27F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h10,12-16H,2-9,11H2,1H3 |
InChI 键 |
OMTDXPFPYPQYMA-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
规范 SMILES |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



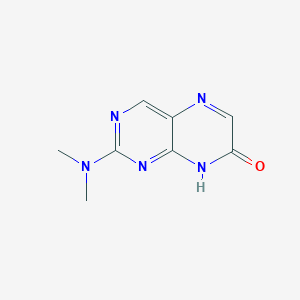
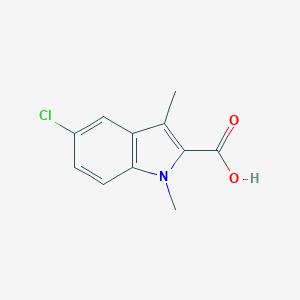
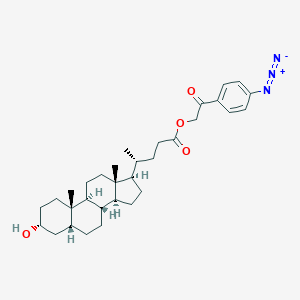
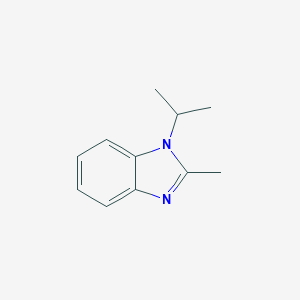
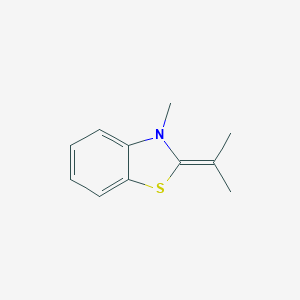
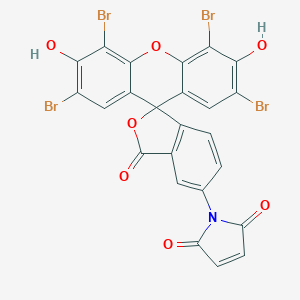
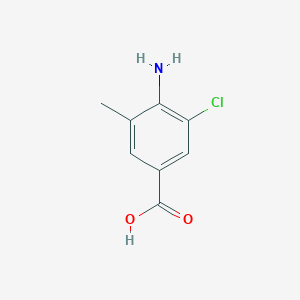
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
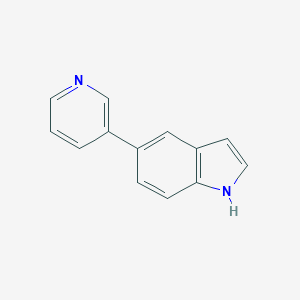

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
